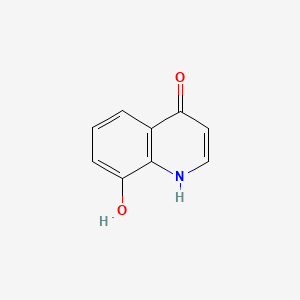Quinoline-4, 8-diol belongs to the class of organic compounds known as hydroxyquinolones. Hydroxyquinolones are compounds containing a quinoline moiety bearing a hydroxyl group and a ketone. Quinoline or benzo[b]pyridine is a bicyclic compound that consists of benzene fused to a pyridine. Quinoline-4, 8-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Quinoline-4, 8-diol has been primarily detected in feces.
Quinoline-4,8-diol
CAS No.: 14959-84-3
Cat. No.: VC8176226
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14959-84-3 |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 8-hydroxy-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C9H7NO2/c11-7-4-5-10-9-6(7)2-1-3-8(9)12/h1-5,12H,(H,10,11) |
| Standard InChI Key | PYELIMVFIITPER-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)O)NC=CC2=O |
| Canonical SMILES | C1=CC2=C(C(=C1)O)NC=CC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Quinoline-4,8-diol (C₉H₇NO₂) features a bicyclic framework comprising a benzene ring fused to a pyridine moiety, with hydroxyl substituents at the 4th and 8th positions. The planar structure facilitates π-π interactions, while the hydroxyl groups introduce polarizability and hydrogen-bonding potential. The SMILES notation (OC₁=CC=CC₂=C(O)C=CN=C₁₂) and InChIKey (PYELIMVFIITPER-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic configuration .
Table 1: Molecular Identifiers of Quinoline-4,8-diol
| Property | Value |
|---|---|
| IUPAC Name | Quinoline-4,8-diol |
| SMILES | OC1=CC=CC2=C(O)C=CN=C12 |
| InChI Key | PYELIMVFIITPER-UHFFFAOYSA-N |
| Molecular Formula | C₉H₇NO₂ |
| Average Molecular Weight | 161.1574 g/mol |
| Exact Mass | 161.0477 g/mol |
Physicochemical Properties
The compound’s amphoteric nature arises from ionizable hydroxyl (pKa = 9.14) and pyridinic nitrogen (pKa = 3.50) groups, enabling zwitterionic tautomerism under physiological conditions. With a calculated logP of 1.52, Quinoline-4,8-diol demonstrates moderate lipophilicity, balancing membrane permeability and aqueous solubility (4.60 g/L) . These properties suggest potential for bidirectional transport across biological barriers, though experimental validation remains lacking.
Table 2: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Aqueous Solubility | 4.60 g/L |
| logP (Octanol-Water) | 1.52 |
| Strongest Acidic pKa | 9.14 |
| Strongest Basic pKa | 3.50 |
| Polar Surface Area | 53.35 Ų |
Biological Occurrence and Putative Roles
Ubiquity Across Taxa
Quinoline-4,8-diol has been detected in organisms spanning prokaryotic and eukaryotic domains, though its concentrations remain unquantified in most systems . This widespread distribution hints at potential endogenous biosynthetic pathways or environmental uptake mechanisms. Unlike its carcinogenic parent compound quinoline, which arises from fossil fuel processing and incomplete combustion , the diol’s natural production routes remain enigmatic.
Metabolic Considerations
Toxicological Profile and Research Gaps
Contrast with Quinoline’s Carcinogenicity
While quinoline induces hepatocellular carcinomas and hemangioendotheliomas in rodent models via metabolic activation to DNA-reactive intermediates , no direct studies evaluate Quinoline-4,8-diol’s genotoxic potential. The diol’s additional hydroxyl groups may either detoxify quinoline through enhanced solubility and excretion or exacerbate toxicity via redox cycling. Resolving this dichotomy requires comparative metabolic studies.
Synthetic and Industrial Considerations
Synthesis Challenges
No published protocols detail Quinoline-4,8-diol’s laboratory synthesis. Theoretical routes could involve:
-
Direct Hydroxylation: Electrophilic aromatic substitution on quinoline using directed ortho-metalation strategies
-
Skraup Cyclization: Condensation of glycerol with 3,7-dihydroxyaniline in sulfuric acid
Each approach would require optimization to prevent over-oxidation and regioisomer formation.
Future Research Directions
Priority Investigations
-
Metabolomic Profiling: Identify biosynthetic precursors and degradation products in model organisms
-
Toxicokinetic Studies: Assess absorption, distribution, and excretion in mammalian systems
-
Computational Modeling: Predict protein targets and metabolic activation pathways via molecular docking
Technological Innovations
-
Sensor Development: Design graphene-based electrochemical sensors leveraging the compound’s redox activity
-
Green Synthesis: Explore enzymatic hydroxylation using engineered cytochrome P450 isoforms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume